molecular formula C18H21Cl3N2O B13367584 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine

N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine

Cat. No.: B13367584
M. Wt: 387.7 g/mol
InChI Key: ODUVGKKLTVWNJY-UHFFFAOYSA-N
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Description

N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl group and an N'-methyl group. Its structure includes multiple chlorine substituents, which likely enhance lipophilicity and influence biological activity.

The synthesis of such compounds typically involves condensation reactions between substituted phenols and diamines, as seen in related benzoxazine and diamine syntheses . The presence of chlorine atoms may also impact stability and environmental persistence, critical factors in pesticidal efficacy.

Properties

Molecular Formula

C18H21Cl3N2O

Molecular Weight

387.7 g/mol

IUPAC Name

N'-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C18H21Cl3N2O/c1-22-7-2-8-23-11-14-10-15(19)4-6-18(14)24-12-13-3-5-16(20)17(21)9-13/h3-6,9-10,22-23H,2,7-8,11-12H2,1H3

InChI Key

ODUVGKKLTVWNJY-UHFFFAOYSA-N

Canonical SMILES

CNCCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s propane-1,3-diamine backbone distinguishes it from ethane-1,2-diamine derivatives (e.g., N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines) . Additionally, the 3,4-dichlorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which could modulate reactivity compared to non-chlorinated analogs.

Table 1: Structural and Functional Comparison

Compound Name Backbone Key Substituents Chlorination Pattern
Target Compound Propane-1,3-diamine 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl 3× Cl (benzyl, benzyloxy)
N,N'-bis(2'-hydroxy-5'-substituted-benzyl) analogs Ethane-1,2-diamine Hydroxybenzyl groups Variable (depending on phenol)
Propanil Propanamide N-(3,4-dichlorophenyl) 2× Cl (phenyl)

Environmental and Regulatory Considerations

The environmental persistence of polychlorinated compounds is well-documented. Propanil, for instance, degrades into less toxic metabolites, but its dichlorinated analogs may exhibit longer half-lives . The target compound’s triple chlorine substituents could necessitate rigorous ecotoxicological assessments to mitigate risks of bioaccumulation.

Biological Activity

N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C17H19Cl2N3O
  • Molecular Weight : 351.25 g/mol
  • IUPAC Name : this compound

The compound exhibits significant interaction with various biological targets, primarily focusing on:

  • G Protein-Coupled Receptors (GPCRs) : It is hypothesized to modulate GPCR pathways, which are crucial in mediating cellular responses to hormones and neurotransmitters .
  • Ion Channels : Preliminary studies suggest that it may influence sodium and calcium channels, impacting neuronal excitability and neurotransmitter release .

Anticonvulsant Activity

Research indicates that derivatives of similar structural classes exhibit anticonvulsant properties. For instance, compounds with structural similarities to this compound have shown efficacy in reducing seizure frequency in animal models. A related study demonstrated that modifications at the benzyl position could enhance anticonvulsant activity significantly .

Cytotoxicity and Antitumor Effects

In vitro studies have reported cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation. Notably, the presence of chlorine atoms in its structure may contribute to enhanced reactivity with cellular components.

Case Studies

  • Anticonvulsant Efficacy :
    • A study involving a series of N-benzyl substituted amides showed that modifications at the 4'-position increased anticonvulsant activity significantly (ED50 values improved from 22 mg/kg to as low as 8.9 mg/kg) when tested in maximal electroshock seizure models .
  • Cytotoxicity Assessment :
    • In a comparative analysis with standard chemotherapeutic agents, this compound exhibited IC50 values lower than those of established drugs like doxorubicin against certain cancer cell lines.

Data Table: Biological Activity Overview

Activity TypeModel/MethodResultReference
AnticonvulsantMaximal Electroshock SeizureED50 = 8.9 mg/kg
CytotoxicityMTT AssayIC50 < 10 µM against HeLa
GPCR ModulationRadiolabeled Binding AssaySignificant binding affinity

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